molecular formula C21H22ClI2NO3 B564444 (4-(2-Aminoethoxy)-3,5-diiodophenyl)(2-butyl-benzofuran-3-yl)methanone hydrochloride CAS No. 757220-04-5

(4-(2-Aminoethoxy)-3,5-diiodophenyl)(2-butyl-benzofuran-3-yl)methanone hydrochloride

Cat. No. B564444
M. Wt: 625.67
InChI Key: FTCJJBHXLGQNMI-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, other names or synonyms, its molecular formula, and its structure. It may also include its uses or applications.



Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its functional groups, bond lengths and angles, and any interesting features. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction conditions, the reagents used, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Benzofuran Derivatives in Drug Discovery

Benzofuran and its derivatives have been widely investigated for their diverse biological activities. Compounds featuring the benzofuran moiety are known to exhibit anti-tumor, antibacterial, antioxidative, and antiviral properties. This has led to benzofuran being recognized as a valuable scaffold in medicinal chemistry for the development of new therapeutic agents. For instance, benzofuran derivatives have been explored for their potential in treating microbial diseases, showcasing their role as antimicrobial agents. The unique structural features of benzofuran make it an attractive core for designing drugs that can target various clinically relevant pathways (Hiremathad et al., 2015).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

[4-(2-aminoethoxy)-3,5-diiodophenyl]-(2-butyl-1-benzofuran-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21I2NO3.ClH/c1-2-3-7-18-19(14-6-4-5-8-17(14)27-18)20(25)13-11-15(22)21(16(23)12-13)26-10-9-24;/h4-6,8,11-12H,2-3,7,9-10,24H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCJJBHXLGQNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClI2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747615
Record name [4-(2-Aminoethoxy)-3,5-diiodophenyl](2-butyl-1-benzofuran-3-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Aminoethoxy)-3,5-diiodophenyl)(2-butyl-benzofuran-3-yl)methanone hydrochloride

CAS RN

757220-04-5
Record name [4-(2-Aminoethoxy)-3,5-diiodophenyl](2-butyl-1-benzofuran-3-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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